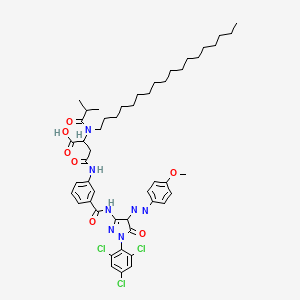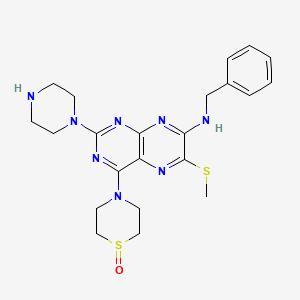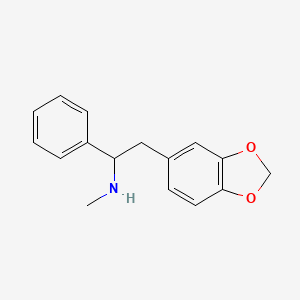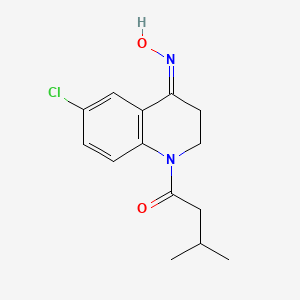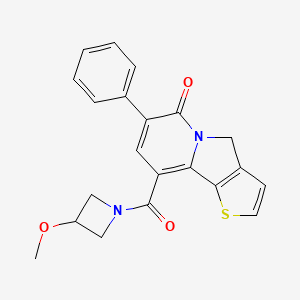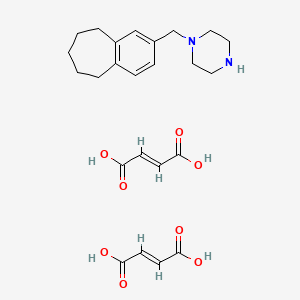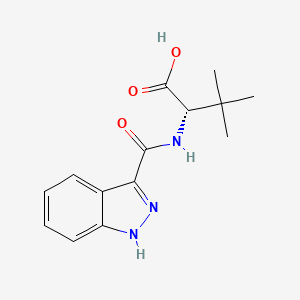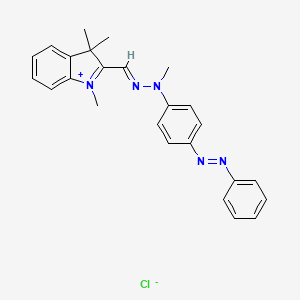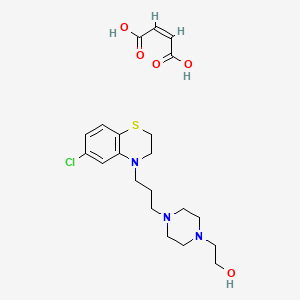
4-(3-(6-Chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-1-piperazineethanol maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate is a complex organic compound known for its diverse applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate typically involves multiple steps, starting with the preparation of the benzothiazine intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Piperazineethanol: A simpler analog with similar structural features but lacking the benzothiazine moiety.
4-(3-(6-Chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-1-piperazineethanol: A closely related compound without the maleate group.
Uniqueness
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research endeavors.
Eigenschaften
CAS-Nummer |
102233-17-0 |
|---|---|
Molekularformel |
C21H30ClN3O5S |
Molekulargewicht |
472.0 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-[4-[3-(6-chloro-2,3-dihydro-1,4-benzothiazin-4-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H26ClN3OS.C4H4O4/c18-15-2-3-17-16(14-15)21(11-13-23-17)5-1-4-19-6-8-20(9-7-19)10-12-22;5-3(6)1-2-4(7)8/h2-3,14,22H,1,4-13H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
OUMLDPRCICENNN-BTJKTKAUSA-N |
Isomerische SMILES |
C1CN(CCN1CCCN2CCSC3=C2C=C(C=C3)Cl)CCO.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCCN2CCSC3=C2C=C(C=C3)Cl)CCO.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12752980.png)
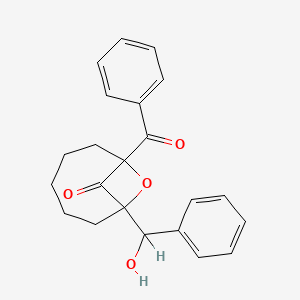
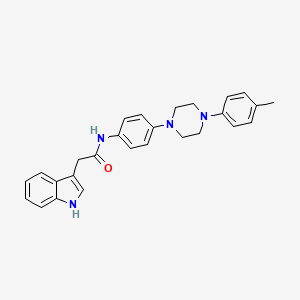
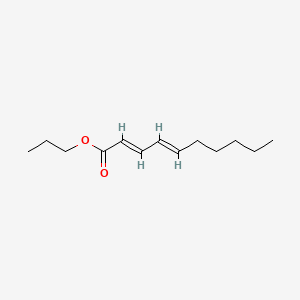
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone](/img/structure/B12753007.png)
